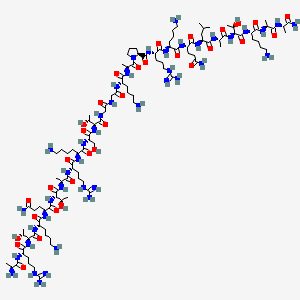

Histone H3 (1-25), amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Histone H3 (1-25), amide is a peptide fragment corresponding to the N-terminus of histone H3, spanning amino acids 1 to 25, amidated. Histones are small proteins that play a crucial role in the folding of DNA into chromatin, thereby regulating gene expression and DNA replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Histone H3 (1-25), amide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of SPPS are scalable and can be adapted for larger-scale production. This involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions

Histone H3 (1-25), amide undergoes various post-translational modifications, including methylation, acetylation, and phosphorylation. These modifications are crucial for its role in chromatin structure and function .

Common Reagents and Conditions

Methylation: Typically involves methyltransferases and S-adenosylmethionine (SAM) as the methyl donor.

Acetylation: Involves acetyltransferases and acetyl-CoA as the acetyl donor.

Phosphorylation: Involves kinases and ATP as the phosphate donor.

Major Products Formed

The major products formed from these reactions include methylated, acetylated, and phosphorylated forms of this compound. These modifications alter the peptide’s interaction with DNA and other proteins, influencing chromatin dynamics .

Aplicaciones Científicas De Investigación

Histone H3 (1-25), amide is widely used in scientific research, particularly in the fields of epigenetics and chromatin biology. It serves as a substrate for studying histone methyltransferases (HMTs) and other modifying enzymes. Researchers use this peptide to investigate the mechanisms of histone modification and their effects on gene expression .

In medicine, this compound is used to study the role of histone modifications in diseases such as cancer. It helps in identifying potential therapeutic targets and developing drugs that modulate histone modifications .

Mecanismo De Acción

Histone H3 (1-25), amide exerts its effects through post-translational modifications that alter chromatin structure and gene expression. The molecular targets include DNA and various histone-modifying enzymes such as methyltransferases, acetyltransferases, and kinases. These modifications influence the accessibility of DNA to transcription factors and other regulatory proteins, thereby regulating gene expression .

Comparación Con Compuestos Similares

Histone H3 (1-25), amide is unique due to its specific sequence and the presence of multiple sites for post-translational modifications. Similar compounds include other histone H3 fragments such as Histone H3 (15-39) and full-length histone H3. Compared to these, this compound is more efficient as a substrate for certain histone methyltransferases, making it a valuable tool in epigenetic research .

Similar Compounds

- Histone H3 (15-39)

- Full-length Histone H3

- Histone H4 fragments

- Histone H2A and H2B fragments

Propiedades

Fórmula molecular |

C110H202N42O32 |

|---|---|

Peso molecular |

2625.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C110H202N42O32/c1-53(2)49-74(100(177)133-58(7)89(166)148-83(62(11)156)105(182)144-65(28-14-19-41-112)91(168)132-56(5)87(164)131-55(4)85(119)162)146-97(174)72(36-38-77(117)158)141-92(169)66(29-15-20-42-113)139-95(172)70(33-24-46-127-109(122)123)143-102(179)76-35-26-48-152(76)107(184)59(8)135-90(167)64(27-13-18-40-111)136-80(161)51-129-79(160)50-130-103(180)81(60(9)154)149-101(178)75(52-153)147-96(173)67(30-16-21-43-114)140-94(171)69(32-23-45-126-108(120)121)138-88(165)57(6)134-104(181)82(61(10)155)150-99(176)73(37-39-78(118)159)142-93(170)68(31-17-22-44-115)145-106(183)84(63(12)157)151-98(175)71(137-86(163)54(3)116)34-25-47-128-110(124)125/h53-76,81-84,153-157H,13-52,111-116H2,1-12H3,(H2,117,158)(H2,118,159)(H2,119,162)(H,129,160)(H,130,180)(H,131,164)(H,132,168)(H,133,177)(H,134,181)(H,135,167)(H,136,161)(H,137,163)(H,138,165)(H,139,172)(H,140,171)(H,141,169)(H,142,170)(H,143,179)(H,144,182)(H,145,183)(H,146,174)(H,147,173)(H,148,166)(H,149,178)(H,150,176)(H,151,175)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-,84-/m0/s1 |

Clave InChI |

YNLQDZAEUXMPIO-FZRLICTESA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)

![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13922626.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)

![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)

![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)